molecular formula C14H21NO4S B14830784 N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide

Katalognummer: B14830784
Molekulargewicht: 299.39 g/mol
InChI-Schlüssel: XUPKGBICGUJOCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a phenyl ring, along with a methanesulfonamide group

Vorbereitungsmethoden

The synthesis of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its applications and reactivity.

Eigenschaften

Molekularformel

C14H21NO4S

Molekulargewicht

299.39 g/mol

IUPAC-Name

N-[2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-12-7-5-6-11(18-10-8-9-10)13(12)15-20(4,16)17/h5-7,10,15H,8-9H2,1-4H3

InChI-Schlüssel

XUPKGBICGUJOCL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=CC(=C1NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.